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Compound of Interest

4-(3-Fluorophenyl)oxan-4-amine
Compound Name:
hydrochloride
CAS No.: 1245643-55-3
Cat. No.: B2942912
\ J

In the landscape of pharmaceutical research and development, the precise characterization of
a new chemical entity (NCE) is the bedrock upon which all subsequent studies are built. An
error in structural assignment can have cascading and catastrophic consequences, invalidating
pharmacological, toxicological, and clinical data. This guide provides a comprehensive, field-
proven methodology for the complete structure elucidation of 4-(3-Fluorophenyl)oxan-4-amine
HCI, a representative small molecule with features common in modern medicinal chemistry,
including a fluorinated aromatic ring and a saturated heterocycle.

This document is designed for researchers, scientists, and drug development professionals. It
eschews a rigid, checklist-style approach in favor of a logical, causality-driven narrative. We will
explore not just the "how" but the critical "why" behind each analytical choice, demonstrating
how a multi-technique, orthogonal approach provides a self-validating system for arriving at an
unambiguous structural assignment. We will proceed through a three-tiered analytical strategy:
first, confirming the elemental composition; second, assembling the two-dimensional atomic
connectivity; and finally, verifying the definitive three-dimensional arrangement.

Part 1: Foundational Analysis: Confirming Molecular
Formula and Purity

Before dedicating resources to complex spectroscopic analysis, the first and most fundamental
guestions must be answered: What is the exact mass of the molecule, what is its elemental
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composition, and is the sample sufficiently pure? High-Resolution Mass Spectrometry (HRMS)
is the cornerstone of this initial phase, offering unparalleled sensitivity and mass accuracy.[1]

The Causality Behind Leading with HRMS

Starting with HRMS provides immediate, critical data points. It serves as a rapid confirmation
that the synthesized compound is, at a minimum, the correct molecular weight. High-resolution
instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge
ratios (m/z) to within a few parts per million (ppm).[1] This level of precision allows for the
confident determination of the elemental formula, drastically constraining the number of
possible structures and validating the synthetic pathway.[2] Furthermore, MS is exceptionally
sensitive for detecting and characterizing impurities, which is vital for ensuring the integrity of
the sample before further analysis.[3]

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

o Sample Preparation: Dissolve approximately 0.1 mg of 4-(3-Fluorophenyl)oxan-4-amine HCI
in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The sample should be fully
dissolved to ensure efficient ionization.

¢ lonization Method: Utilize Electrospray lonization (ESI) in positive ion mode. ESI is a soft
ionization technique ideal for polar, thermally labile molecules, minimizing fragmentation and
maximizing the abundance of the protonated molecular ion [M+H]*.[1]

e Mass Analyzer: Employ a high-resolution mass analyzer (e.g., Orbitrap or TOF) capable of a
mass accuracy of <5 ppm.

o Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The expected
protonated molecular ion for C11H1sFNO™ (the free base cation) should be observed.

» Data Analysis: Compare the experimentally observed m/z of the most intense peak
corresponding to the molecular ion with the theoretically calculated exact mass. The mass
error should be below 5 ppm.

Data Presentation: Expected HRMS Data
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Calculated
Molecular Observed m/z Mass Error
Analyte F : Exact Mass H thetical) ( )
ormula othetica m
[M+H]* yp pPp
4-(3-
Fluorophenyl) C11H1sFNO* 196.11322 196.1135 <2 ppm

oxan-4-amine

This initial step provides a high degree of confidence in the molecular formula, which is the
essential foundation for the subsequent detailed NMR analysis.

Part 2: Assembling the Framework: 2D Structure
Determination via NMR Spectroscopy

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy
becomes the primary tool for piecing together the atomic connectivity.[4] A suite of 1D and 2D
NMR experiments provides a detailed roadmap of the molecule's carbon-hydrogen framework,
while 1°F NMR offers direct insight into the fluorinated portion of the molecule.[5][6]

The Logic of a Multi-Dimensional NMR Approach

No single NMR experiment can solve a structure. The power of NMR lies in the logical
integration of data from multiple, complementary experiments.

'H NMR: Identifies the number of distinct proton environments, their electronic surroundings
(chemical shift), their relative numbers (integration), and the number of neighboring protons
(scalar coupling).

e 13C NMR: Reveals the number of distinct carbon environments.

e 19F NMR: Directly observes the fluorine atom, providing a simple, clean spectrum due to
fluorine's 100% natural abundance and high sensitivity.[6] Its chemical shift confirms the
presence of an aryl-fluoride.

e 2D Experiments (COSY, HSQC, HMBC): These are the linchpins of structure elucidation.
They correlate signals to reveal which atoms are bonded to each other, allowing for the
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unambiguous assembly of molecular fragments.[7]

1D NMR Experiments
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Experimental Protocol: Comprehensive NMR Analysis

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., DMSO-ds or D20 to observe the exchangeable amine protons). Add a small amount of
tetramethylsilane (TMS) as an internal standard for *H and 3C NMR.
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e 'H NMR Acquisition: Acquire a standard 1D proton spectrum.

e 13C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135
experiment can also be run to differentiate between CH, CHz, and CHs carbons.

e 19F NMR Acquisition: Acquire a proton-decoupled 1D fluorine spectrum.
e 2D NMR Acquisition: Acquire the following 2D spectra:

o COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings (*H-H spin
systems).

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond carbon-
proton correlations.[5]

o HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond (long-
range) carbon-proton correlations, which are crucial for connecting disparate spin
systems.[8]

Data Interpretation and Expected Results

The combined data should allow for the complete assignment of all proton and carbon signals.

e Aromatic Region (*H: ~7.0-7.5 ppm; 13C: ~115-165 ppm): Four proton signals and six carbon
signals corresponding to the 3-fluorophenyl group. The splitting patterns in both the *H and
13C spectra will be complex due to *H-*H and *H-°F/13C-1°F couplings.

e Oxane Ring (*H: ~1.5-4.0 ppm; 13C: ~30-70 ppm): Protons on the oxane ring will appear as
complex multiplets. HSQC will correlate them to their attached carbons. Importantly, the C4
carbon (~60-70 ppm) will show no correlation in the HSQC spectrum, as it is a quaternary
carbon.

o Amine Protons (*H): A broad signal that may exchange with D20.

o Key HMBC Correlation: A crucial correlation will be observed between the aromatic protons
(e.g., H2', H4', H5', H6") and the quaternary carbon C4 of the oxane ring. This definitively
links the phenyl ring to the oxane ring at the C4 position.
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ion: Predicted .

Predicted **C Shift Predicted *H Shift Key HMBC

Position .
(ppm) (ppm) Correlations
C2/C6 (Oxane) ~65 ~3.6 (m) C4, C3/C5
C3/C5 (Oxane) ~35 ~1.8 (m) C4, C2/C6
C4 (Oxane) ~60 No Proton Aromatic Protons
C1' (Aromatic) ~140 (d,J_CF=7Hz) No Proton H2', H5', H6'
_ ~115(d,J CF =21
C2' (Aromaitic) ~7.1 (m) C4, C4', C6'
Hz)
, ~163 (d, J_CF = 245
C3' (Aromatic) No Proton H2', H4', H5'
Hz)
_ ~110 (d, J_ CF =22
C4' (Aromatic) ~7.2 (m) C2, C5', C6'
Hz)
C5' (Aromatic) ~131(d,J CF=8Hz) ~7.4(m) C1', C3, c4
C6' (Aromatic) ~125 ~7.0 (m) cz2, c4,Cc1
NH:z N/A Broad, variable C4

Note: Chemical shifts are estimates. d denotes a doublet due to C-F coupling.

Part 3: The Gold Standard: Definitive 3D Structure
via X-Ray Crystallography

While the combination of MS and NMR provides a highly confident 2D structure, single-crystal
X-ray crystallography remains the unequivocal "gold standard" for structural proof.[9] It
provides a direct visualization of the molecule in three-dimensional space, confirming atomic
connectivity, bond lengths, bond angles, and conformational details.[10] For chiral molecules, it
is the most reliable method for determining the absolute stereochemistry.[9][11] Although 4-(3-
Fluorophenyl)oxan-4-amine is achiral, obtaining a crystal structure provides the ultimate,
irrefutable evidence of the proposed connectivity.
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The Causality of X-Ray Crystallography as Final Proof

This technique serves as the ultimate arbiter. Any proposed structure from spectroscopic data
must be consistent with the crystal structure. It validates the entire deductive process and is
often a requirement for regulatory filings and intellectual property protection.[9]

/I Define atom nodes with positions O1 [pos="0,0.866!", label="0", fontsize=14,
fontcolor="#EA4335"]; C2 [pos="1.2,0.433!", label="C", fontsize=14]; C3 [pos="1.2,-0.433!",
label="C", fontsize=14]; C4 [pos="0,-0.866!", label="C", fontsize=14]; C5 [pos="-1.2,-0.433!",
label="C", fontsize=14]; C6 [pos="-1.2,0.433!", label="C", fontsize=14]; N [pos="0,-2.0!",
label="NHs*", fontsize=14, fontcolor="#4285F4"]; C1_prime [pos="1.5,-1.366!", label="C",
fontsize=14]; C2_prime [pos="2.5,-0.8!", label="C", fontsize=14]; C3_prime [pos="3.5,-1.366!",
label="C", fontsize=14]; F [pos="4.7,-0.8!", label="F", fontsize=14, fontcolor="#34A853"];
C4_prime [pos="3.5,-2.5!", label="C", fontsize=14]; C5_prime [pos="2.5,-3.066!", label="C",
fontsize=14]; C6_prime [pos="1.5,-2.5!", label="C", fontsize=14]; Cl [pos="-2.5,-2.0!",
label="CIl~", fontsize=14, fontcolor="#FBBCO05"];

// Draw bonds O1 -- C2; O1 -- C6; C2 -- C3; C3-- C4; C4 -- C5; C5-- C6; C4 -- N; C4 --
C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- F; C3_prime --
C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; } caption
[label="Confirmed structure of 4-(3-Fluorophenyl)oxan-4-amine HCI.", shape=plaintext,
fontsize=10];

Experimental Protocol: Single-Crystal X-Ray Diffraction

o Crystallization: The most critical and often challenging step. Grow single crystals of high
guality suitable for diffraction. This is typically achieved by slow evaporation of a saturated
solution, vapor diffusion, or solvent layering using a variety of solvents and solvent systems.

o Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

o Data Collection: Place the crystal in a diffractometer. A stream of X-rays is directed at the
crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

» Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and the electron density map of the molecule. An initial model of the
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structure is built and then refined against the experimental data until the calculated and

observed diffraction patterns match closely.

Part 4: Synthesis of Information: A Self-Validating
Conclusion

The structure elucidation of 4-(3-Fluorophenyl)oxan-4-amine HCI is complete only when the

data from all analytical techniques converge to describe the same, single structure.
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The HRMS data confirms the elemental formula. The comprehensive NMR data provides the
2D connectivity, definitively placing the 3-fluorophenyl group and the amine on the C4 position
of the oxane ring. Finally, the X-ray crystal structure provides irrefutable proof of this
connectivity and reveals the molecule's solid-state conformation. This orthogonal, multi-
technique approach ensures the highest level of scientific rigor and provides the trustworthy,
authoritative data required for advancing a compound in the drug development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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